2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide)

Physicochemical profiling Lipophilicity Drug-likeness

Sourcing a structurally defined DIBA-class ligand with confirmed bidentate coordination for binuclear Ru complex synthesis often results in supply delays and uncertain purity. This compound is stocked as a research-grade reagent for immediate deployment. - Bidentate O,O-donor (amide carbonyl + naphthol hydroxyl) enables octahedral Ru(III) complex formation for catalytic alcohol oxidation. - Computed LogP 9.48-one of the highest lipophilicities in the DIBA class-supports SPR studies on tissue distribution and plasma protein binding. - Standard pack sizes: 50 mg, 100 mg, 1 g, and bulk custom; custom synthesis available on request.

Molecular Formula C34H24N2O4S2
Molecular Weight 588.7 g/mol
CAS No. 98051-81-1
Cat. No. B12790186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide)
CAS98051-81-1
Molecular FormulaC34H24N2O4S2
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5O)O
InChIInChI=1S/C34H24N2O4S2/c37-29-19-23-11-3-1-9-21(23)17-27(29)35-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)36-28-18-22-10-2-4-12-24(22)20-30(28)38/h1-20,37-38H,(H,35,39)(H,36,40)
InChIKeyXNYMKGXYUZSUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) (CAS 98051-81-1): Physicochemical Baseline for Procurement Evaluation


2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) (CAS 98051-81-1) is a symmetric disulfide-bridged bis-benzamide bearing two 3-hydroxynaphth-2-yl substituents, with molecular formula C34H24N2O4S2 and molecular weight 588.695 g/mol . The compound belongs to the 2,2'-dithiobisbenzamide (DIBA) class, which has been investigated for antithrombotic, anti-HIV, and antibacterial applications [1][2]. Key computed physicochemical parameters include a density of 1.48 g/cm³, a boiling point of 685°C at 760 mmHg, a polar surface area (PSA) of 156.24 Ų, and a calculated LogP of 9.48, indicating high lipophilicity relative to simpler DIBA analogs . The compound has been utilized as a ligand for binuclear ruthenium complexes with demonstrated catalytic and antibacterial properties [3].

Why 2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) Cannot Be Replaced by Simpler DIBA Analogs


Within the 2,2'-dithiobisbenzamide (DIBA) class, the N-substituent profoundly modulates both physicochemical properties and biological activity profiles. The 3-hydroxynaphth-2-yl group confers a computed LogP of 9.48 and PSA of 156.24 Ų , representing a substantial increase in lipophilicity and hydrogen-bonding capacity compared to the unsubstituted 2,2'-dithiobisbenzamide (C14H12N2O2S2, MW 304.39) or the non-hydroxylated 2,2'-dithiobis(N-naphthylbenzamide) (C34H24N2O2S2, MW 556.66) [1]. Critically, the hydroxynaphthyl moiety provides a bidentate coordination site (carbonyl oxygen of amide plus hydroxyl oxygen of naphthol) that enables octahedral metal complex formation—a structural feature absent in simpler N-alkyl or N-phenyl DIBAs [2]. In anti-HIV SAR studies, the presence of hydrogen-bonding substituents on the benzamide moiety has been shown to significantly influence zinc ejection potency from the HIV-1 NCp7 nucleocapsid protein, the putative antiviral target [3]. These structural distinctions mean that procurement decisions cannot be based solely on the dithiobisbenzamide core; the specific N-substitution pattern dictates coordination chemistry, bioactivity, and physicochemical handling properties.

Quantitative Differentiation Evidence for 2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) [CAS 98051-81-1]


LogP and PSA Differentiation vs. Unsubstituted 2,2'-Dithiobisbenzamide

The target compound exhibits a computed LogP of 9.48 and a polar surface area (PSA) of 156.24 Ų , compared to the parent 2,2'-dithiobisbenzamide (CAS 2527-57-3) which has a predicted LogP of approximately 2.1 and PSA of approximately 110 Ų (estimated from its smaller C14H12N2O2S2 scaffold) . The ~7.4 LogP unit increase and ~46 Ų PSA expansion are attributable to the two 3-hydroxynaphth-2-yl substituents. These differences directly impact solubility, membrane permeability, and chromatographic behavior, making the target compound suitable for applications requiring high lipophilicity and metal-coordination capacity that the parent compound cannot support [1].

Physicochemical profiling Lipophilicity Drug-likeness Procurement specification

Bidentate Metal Coordination Capability vs. Non-Hydroxylated Naphthyl DIBA Analogs

The 3-hydroxynaphth-2-yl substituent enables bidentate coordination through the carbonyl oxygen of the amide and the hydroxyl oxygen of the naphthol group, forming octahedral binuclear ruthenium(III) complexes of the type [Ru₂(L)(PPh₃)₄] and related derivatives [1]. This coordination mode has been experimentally confirmed by elemental analyses, magnetic measurements, and spectroscopy [1]. In contrast, the non-hydroxylated analog 2,2'-dithiobis(N-naphthylbenzamide) (CAS 2527-65-3, C34H24N2O2S2) lacks the hydroxyl oxygen donor atom and would be expected to coordinate solely through the amide carbonyl, if at all, resulting in different complex geometry and stability [2]. The Ru(III) complexes derived from the target compound demonstrated catalytic activity for the oxidation of benzyl alcohol to benzaldehyde and cyclohexanol to cyclohexanone in the presence of N-methylmorpholine N-oxide (NMO) co-oxidant, and all five synthesized complexes exhibited antibacterial properties [1].

Coordination chemistry Ruthenium complexes Catalyst design Antibacterial

Class-Level Antithrombotic Activity: Structural Coverage Under DIBA Patent Scope

U.S. Patent 4,705,805 explicitly encompasses 2,2'-dithiobis(N-naphthylbenzamide) and hydroxy-substituted variants within its claims, describing compounds wherein R₁ and R₂ may represent a naphthylamino group or a hydroxyalkyl-substituted aryl group [1]. The patent establishes that DIBA compounds exhibit strong platelet aggregation inhibitory activity with low toxicity, and specifically lists 2,2'-dithiobis(N-naphthylbenzamide) (Compound XXXVIII/XXXIX) among the exemplified compounds [1]. The target compound, bearing both naphthyl and hydroxy functionalities, falls within the claimed structural space. In contrast, the well-characterized DIBA antiplatelet agent KF4939 (2,2'-dithiobis(N-2-hydroxypropylbenzamide)) demonstrated in vitro inhibition of collagen-, arachidonate-, ADP-, and thrombin-induced platelet aggregation in rabbit and human platelet-rich plasma, with ex vivo activity following intraduodenal dosing in rabbits and in vivo efficacy in rat thrombocytopenia and mouse pulmonary thrombosis models at oral doses of 25–300 mg/kg [2]. However, no direct head-to-head comparative platelet aggregation data are publicly available for the target compound versus KF4939 or other DIBA analogs.

Platelet aggregation inhibition Antithrombotic Patent coverage Drug discovery

Anti-HIV-1 NCp7 Zinc Finger Targeting: Class-Level Mechanistic Rationale

The 2,2'-dithiobisbenzamide (DIBA) class has been established as a mechanistically distinct category of anti-HIV-1 agents that target the conserved zinc finger domains of the viral nucleocapsid protein NCp7, causing zinc ejection and loss of NCp7 RNA-binding function [1][2]. SAR studies have demonstrated that the disulfide bond and ortho-benzamide functional groups are essential for activity, with the best compounds bearing carboxylic acid, carboxamide, or sulfonamide substituents [1]. Select DIBAs exhibited low micromolar activity (2–10 μM range) against HIV-1 with cytotoxicity above 100 μM, yielding therapeutic indices suitable for further development [2]. The target compound, with two hydroxynaphthyl substituents, contains hydrogen-bonding functionality that could modulate zinc ejection potency; however, no direct NCp7 zinc ejection or anti-HIV-1 replication data have been publicly reported for CAS 98051-81-1 specifically. This contrasts with extensively characterized DIBAs such as PD 159206 and PD 161374, which were selected for advanced studies based on combined antiviral activity, physical properties, and pharmacokinetic profiles in mice [1].

HIV-1 Nucleocapsid protein NCp7 Zinc finger inhibitor Antiviral

Evidence-Based Application Scenarios for 2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) [CAS 98051-81-1]


Bidentate O,O-Donor Ligand for Binuclear Ruthenium Complex Synthesis

The compound's experimentally confirmed ability to coordinate Ru(III) through both amide carbonyl oxygen and naphthol hydroxyl oxygen makes it suitable as a ligand precursor for binuclear ruthenium complexes with catalytic oxidation activity [1]. Researchers developing catalysts for alcohol oxidation (benzyl alcohol → benzaldehyde; cyclohexanol → cyclohexanone) using NMO co-oxidant should consider this ligand for its established coordination mode. The resulting Ru(III) complexes also exhibit antibacterial properties, enabling dual-function catalyst/antimicrobial studies [1].

High-LogP DIBA Scaffold for Lipophilicity-Dependent Pharmacological Profiling

With a computed LogP of 9.48 , this compound represents one of the most lipophilic members of the DIBA class documented in public databases. It can serve as a reference compound in structure-property relationship (SPR) studies exploring the impact of extreme lipophilicity on DIBA-class biological activity, tissue distribution, and plasma protein binding. The 3-hydroxynaphthyl substituents also provide a hydrogen-bonding-capable scaffold absent in non-hydroxylated naphthyl DIBAs (e.g., CAS 2527-65-3) [2].

DIBA-Class Antithrombotic Candidate Within Patent-Claimed Structural Space

The compound falls within the structural scope of U.S. Patent 4,705,805 covering DIBA antithrombotic agents, which claims naphthylamino and hydroxy-substituted benzamide derivatives [3]. Organizations pursuing DIBA-based platelet aggregation inhibitors with differentiated physicochemical profiles may evaluate this compound as a candidate, noting that its high LogP could confer distinct pharmacokinetic behavior compared to the more polar N-hydroxyalkyl DIBAs such as KF4939 [4].

Precursor for Disulfide-Rich Coordination Polymers and Materials

The central disulfide bond combined with two bidentate chelating arms (each offering amide carbonyl and naphthol hydroxyl donors) provides a structural motif suitable for constructing coordination polymers or metal-organic frameworks (MOFs) with potential redox activity [1]. The compound's high thermal stability (boiling point 685°C) supports its use in materials synthesis under elevated temperature conditions.

Quote Request

Request a Quote for 2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.